molecular formula C10H15F B1266609 1-Fluoroadamantane CAS No. 768-92-3

1-Fluoroadamantane

Cat. No.: B1266609
CAS No.: 768-92-3
M. Wt: 154.22 g/mol
InChI Key: CPWSNJSGSXXVLD-UHFFFAOYSA-N
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Description

1-Fluoroadamantane is an organic compound with the molecular formula C₁₀H₁₅F. It is a derivative of adamantane, a highly symmetrical and stable hydrocarbon.

Preparation Methods

1-Fluoroadamantane can be synthesized through various methods. One common approach involves the fluorination of adamantane using an electrochemical method. In this process, adamantane is dissolved in a mixture of triethylamine-hydrogen fluoride and dichloromethane. The electrolysis is carried out at 35°C using platinum electrodes until the desired amount of electricity has passed. The reaction mixture is then extracted and purified to obtain this compound .

Another method involves the deoxyfluorination of adamantanols. This process uses reagents such as diethylaminosulfur trifluoride to replace hydroxyl groups with fluorine atoms . Industrial production methods often involve similar fluorination techniques but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluoroadamantane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoroadamantane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Fluoroadamantane exerts its effects depends on its specific application. In chemical reactions, the fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

1-Fluoroadamantane can be compared with other fluorinated adamantane derivatives, such as:

Compared to these compounds, this compound is unique due to its specific balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-fluoroadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWSNJSGSXXVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227618
Record name 1-Fluoroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-92-3
Record name 1-Fluoroadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Fluoroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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